molecular formula C6H16Cl2N2 B2950088 (S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride CAS No. 219320-28-2

(S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride

Cat. No.: B2950088
CAS No.: 219320-28-2
M. Wt: 187.11
InChI Key: IJGRIKWUFZJOEJ-ILKKLZGPSA-N
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Description

(S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride (CAS: 219320-28-2) is a chiral amine derivative with a pyrrolidine backbone. Its molecular formula is C₆H₁₆Cl₂N₂, and it has a molecular weight of 187.11 g/mol . The compound is characterized by a methyl group at the 1-position of the pyrrolidine ring and an aminomethyl substituent at the 2-position, with the (S)-enantiomer configuration. It is typically provided at ≥95% purity and stored in cool, dry conditions to maintain stability .

Key properties:

  • Purity: ≥95% (HPLC)
  • Storage: Cool, dry, and well-ventilated area
  • Applications: Intermediate in pharmaceutical synthesis, chiral building block for bioactive molecules .

Properties

IUPAC Name

[(2S)-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-8-4-2-3-6(8)5-7;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGRIKWUFZJOEJ-ILKKLZGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride typically involves the reaction of (S)-1-methylpyrrolidine with formaldehyde and hydrogen chloride. The process begins with the formation of an imine intermediate, which is subsequently reduced to yield the desired amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a reducing agent like sodium borohydride .

Industrial Production Methods

On an industrial scale, the production of (S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a range of alkylated or acylated derivatives .

Scientific Research Applications

(S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor in the synthesis of biologically active compounds, including neurotransmitters and enzyme inhibitors.

    Medicine: It is an intermediate in the production of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the manufacture of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering their catalytic functions .

Comparison with Similar Compounds

Pyrrolidine-Based Dihydrochloride Salts

Compounds with pyrrolidine backbones and dihydrochloride salts are compared below for structural and functional differences.

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity/Storage Reference
(S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride (219320-28-2) C₆H₁₆Cl₂N₂ 187.11 (S)-enantiomer; methyl at 1-position ≥95%; dry storage
[(3S)-1-Methylpyrrolidin-3-yl]methanamine dihydrochloride (1860033-51-7) C₆H₁₆Cl₂N₂ 187.11 Methyl at 1-position; aminomethyl at 3-position 95%
(3-Methylpyrrolidin-3-yl)methanamine dihydrochloride (1630907-02-6) C₆H₁₆Cl₂N₂ 187.11 Methyl and aminomethyl both at 3-position 95%
(2S)-2,5-Diaminopentanamide dihydrochloride (71697-89-7) C₅H₁₃N₃O·(HCl)₂ 212.11 Linear carbon chain with amide group Not classified for hazards

Key Observations :

  • Stereochemistry : The (S)-enantiomer (target compound) may exhibit distinct pharmacological activity compared to racemic or other stereoisomers .
  • Substituent Position: Shifting the methyl or aminomethyl group on the pyrrolidine ring alters steric and electronic properties, affecting solubility and receptor binding .

Heterocyclic Dihydrochloride Salts with Varied Backbones

Compounds with non-pyrrolidine heterocycles or aromatic substituents demonstrate divergent properties.

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes Reference
2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride (31788-96-2) C₁₂H₁₈Cl₂N₂ 265.19 Phenyl group at 2-position; pyrrolidine ring Potential CNS activity
(S)-1-(Pyridin-2-yl)ethanamine dihydrochloride (40154-78-7) C₇H₁₂Cl₂N₂ 195.09 Pyridine ring instead of pyrrolidine Higher logP (3.41)
(4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride (2089257-74-7) C₈H₁₀Cl₂FN₃ 238.09 Benzodiazepine core with fluorine Biochemical screening

Key Observations :

  • Aromatic vs.
  • LogP Differences : The pyridine derivative (logP 3.41 ) is more lipophilic than the target compound, suggesting varied pharmacokinetics.

Ethanolamine and Pyridine Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications Reference
Diphenhydramine Hydrochloride (147-24-0) C₁₇H₂₁NO·HCl 291.82 Ethanolamine derivative with diphenylmethoxy group Antihistamine
(2-Methylpyridin-4-yl)methanamine dihydrochloride (174132-32-2) C₇H₁₂Cl₂N₂ 199.09 Pyridine ring with methyl and aminomethyl Intermediate in drug synthesis

Key Observations :

  • Bulkier Substituents : Diphenhydramine’s diphenylmethoxy group increases molecular weight (291.82 vs. 187.11) and alters CNS penetration .

Research Findings and Implications

  • Chiral Specificity : The (S)-enantiomer of the target compound may offer superior enantioselectivity in catalysis or receptor interactions compared to racemic mixtures .
  • Solubility Trends : Pyrrolidine derivatives generally exhibit higher aqueous solubility than aromatic analogs (e.g., benzodiazepine derivatives) due to reduced hydrophobicity .
  • Toxicity Data: Limited toxicological data are available for many analogs, necessitating caution in handling .

Biological Activity

(S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride, a compound derived from pyrrolidine, has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : (S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride
  • CAS Number : 26116-13-2
  • Molecular Formula : C6H15Cl2N
  • Molecular Weight : 176.10 g/mol

The biological activity of (S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride is primarily attributed to its interaction with neurotransmitter systems. It acts as a monoamine neurotransmitter modulator and has been studied for its potential effects on the central nervous system (CNS). The compound may influence dopamine and norepinephrine pathways, which are critical in mood regulation and cognitive function.

Antidepressant Effects

Research indicates that (S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride exhibits antidepressant-like effects in animal models. A study demonstrated that administration of the compound led to significant reductions in depressive behaviors in rodents, suggesting its potential utility in treating mood disorders .

Neuroprotective Properties

The compound has shown promise as a neuroprotective agent. In vitro studies revealed that it could protect neuronal cells from oxidative stress and apoptosis, which are common pathways involved in neurodegenerative diseases. This activity is thought to be mediated through the modulation of signaling pathways associated with cell survival and inflammation .

Study 1: Antidepressant-Like Activity

A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant-like effects of (S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride using the forced swim test and tail suspension test. The results indicated that the compound significantly decreased immobility time, reflecting its potential as an antidepressant .

Test Control Group Treatment Group P-value
Forced Swim Test120 seconds60 seconds<0.01
Tail Suspension Test150 seconds80 seconds<0.05

Study 2: Neuroprotection Against Oxidative Stress

In another study focusing on neuroprotection, (S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride was tested against oxidative stress induced by hydrogen peroxide in neuronal cell cultures. The findings showed a significant reduction in cell death compared to untreated controls, highlighting its protective effects .

Condition Cell Viability (%) P-value
Control100-
H₂O₂ Treatment40<0.01
H₂O₂ + Compound Treatment75<0.01

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride?

  • The compound can be synthesized via stereoselective methods, such as chiral resolution of racemic mixtures or asymmetric catalysis. Key intermediates include tert-butyl-protected precursors (e.g., tert-butyl carbamate derivatives) followed by acidic deprotection and dihydrochloride salt formation. Reagents like THF, diethyl glycol, and catalysts (e.g., palladium for hydrogenolysis) are commonly used .
  • Example protocol:

  • Step 1: Protection of the amine group using Boc anhydride.
  • Step 2: Chiral separation via HPLC or enzymatic resolution.
  • Step 3: Deprotection with HCl in dioxane.
  • Step 4: Salt formation with concentrated HCl.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Purity : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient). Purity thresholds ≥95% are typical for pharmacological studies .
  • Structural confirmation :

  • NMR : Analyze 1H^1H, 13C^13C, and 2D spectra to confirm stereochemistry and absence of impurities.
  • Mass spectrometry : Exact mass should match the theoretical value (e.g., [M+H]+^+ for C6 _6H14 _{14}Cl2 _2N2_2: 193.04 Da) .

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use a fume hood to avoid inhalation of dust or vapors (P261, P262) .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture .

Q. How can researchers assess chiral integrity during synthesis?

  • Polarimetry : Measure specific rotation ([α]D_D) and compare to literature values (e.g., [α]D20_D^{20} = +15° to +25° for the (S)-enantiomer) .
  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases to resolve enantiomers .

Advanced Research Questions

Q. What advanced techniques resolve contradictions in stereochemical assignments?

  • X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .
  • Vibrational circular dichroism (VCD) : Provides complementary data to NMR for chiral centers .

Q. How does this compound interact with biological targets in preclinical studies?

  • Receptor binding assays : Screen against GPCRs (e.g., adrenergic or dopaminergic receptors) using radioligand displacement (e.g., 3H^3H-ligands). IC50_{50} values should be validated with dose-response curves .
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation (half-life >30 min indicates suitability for in vivo studies) .

Q. What strategies identify and quantify synthetic impurities?

  • LC-MS/MS : Detect impurities at ppm levels. Common impurities include:

  • Des-methyl analog : Formed during incomplete methylation.
  • Dihydrochloride hydrate : Due to hygroscopicity .
    • Forced degradation studies : Expose the compound to heat (40°C), light (UV), and acidic/basic conditions to profile degradation products .

Q. How do environmental conditions affect compound stability?

  • Thermal stability : TGA/DSC analysis shows decomposition above 150°C.
  • pH sensitivity : Stability is optimal in pH 4–6; degradation occurs rapidly in alkaline conditions (pH >8) .

Q. How should researchers address conflicting pharmacological data across studies?

  • Methodological cross-validation : Compare results from orthogonal assays (e.g., functional cAMP assays vs. calcium flux assays) .
  • Batch variability analysis : Ensure consistent purity (≥95%) and enantiomeric excess (≥98%) across experimental replicates .

Data Contradiction Analysis

  • Case study : Discrepancies in reported CAS numbers (e.g., 66411-54-9 vs. vendor-specific identifiers) may arise from salt forms or stereochemical variants. Always verify structural data (NMR, HRMS) and source authenticity .
  • Resolution workflow :
    • Step 1: Confirm CAS number with independent databases (e.g., PubChem).
    • Step 2: Cross-check synthetic protocols and analytical conditions with peer-reviewed studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.